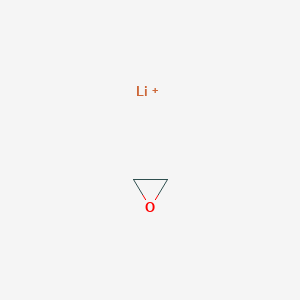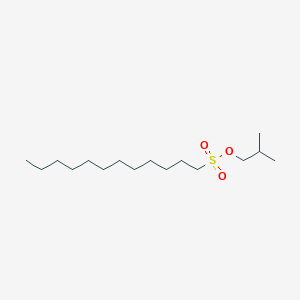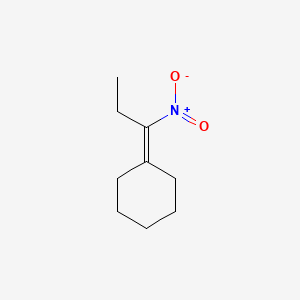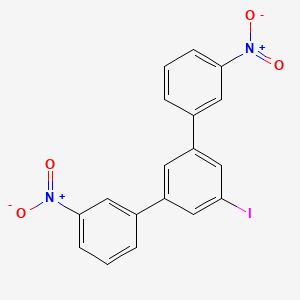
Lithium;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;oxirane, also known as lithiated oxirane, is a compound that combines lithium with oxirane, a three-membered cyclic ether. This compound is significant in organic synthesis due to its unique reactivity, driven by the strained ring structure of oxirane and the highly reactive nature of lithium. Lithiated oxiranes are valuable intermediates in various chemical reactions, making them essential in both academic research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithiated oxiranes are typically prepared through the lithiation of oxiranes. This process involves the deprotonation of oxirane using a strong base, such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium species from reacting with moisture or oxygen. The general reaction can be represented as follows:
Oxirane+BuLi→Lithiated Oxirane+BuH
Industrial Production Methods
In industrial settings, the production of lithiated oxiranes often involves large-scale lithiation processes. These processes are designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications. The use of automated systems and controlled environments helps maintain the purity and reactivity of the lithiated oxiranes .
Analyse Des Réactions Chimiques
Types of Reactions
Lithiated oxiranes undergo a variety of chemical reactions, including:
Nucleophilic Substitution: The lithium atom in lithiated oxiranes acts as a nucleophile, attacking electrophilic centers in other molecules.
Ring-Opening Reactions: The strained three-membered ring of oxirane can be opened under acidic or basic conditions, leading to the formation of various products.
Transmetalation: Lithiated oxiranes can undergo transmetalation reactions with other metal reagents, forming new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithiated oxiranes include:
Acids: For ring-opening reactions, acids such as hydrochloric acid or sulfuric acid are often used.
Bases: Strong bases like sodium hydroxide or potassium tert-butoxide can also induce ring-opening.
Metal Reagents: Reagents like diethylzinc or trimethylaluminum are used in transmetalation reactions.
Major Products
The major products formed from reactions involving lithiated oxiranes depend on the specific reaction conditions and reagents used. For example, ring-opening reactions can yield diols, while transmetalation can produce various organometallic compounds .
Applications De Recherche Scientifique
Lithiated oxiranes have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Lithiated oxiranes are employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: They play a role in the synthesis of biologically active compounds, such as antiviral and anticancer agents.
Industry: Lithiated oxiranes are used in the production of polymers, resins, and other materials with specialized properties
Mécanisme D'action
The mechanism of action of lithiated oxiranes involves their high reactivity due to the strained ring structure of oxirane and the nucleophilic nature of lithium. The lithium atom can attack electrophilic centers in other molecules, leading to the formation of new bonds and the opening of the oxirane ring. This reactivity makes lithiated oxiranes valuable intermediates in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simple epoxide with a similar three-membered ring structure but without the lithium atom.
Propylene Oxide: Another epoxide with a three-membered ring, used in the production of polyurethanes.
Oxetane: A four-membered cyclic ether with different reactivity due to the larger ring size .
Uniqueness
Lithiated oxiranes are unique due to the presence of the lithium atom, which imparts additional reactivity and allows for a broader range of chemical transformations. This makes them more versatile compared to other epoxides and cyclic ethers .
Propriétés
Numéro CAS |
264910-85-2 |
|---|---|
Formule moléculaire |
C2H4LiO+ |
Poids moléculaire |
51.0 g/mol |
Nom IUPAC |
lithium;oxirane |
InChI |
InChI=1S/C2H4O.Li/c1-2-3-1;/h1-2H2;/q;+1 |
Clé InChI |
WNIPUWPCERUGNX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)

![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)
![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
